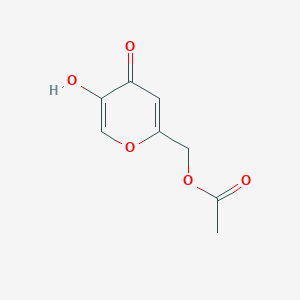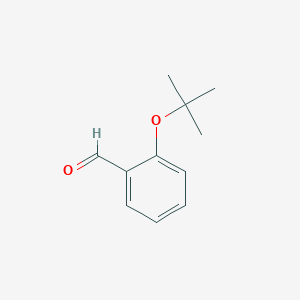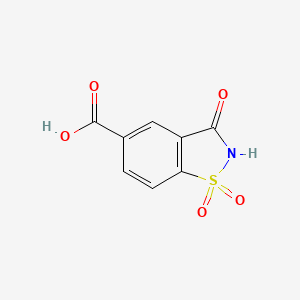
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate
Overview
Description
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate is a useful research compound. Its molecular formula is C8H8O5 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
This compound has been associated with certain hazards. The GHS07 pictogram is used to represent these hazards . The hazard statements include H316, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like aldose reductase (alr2) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit enzymes like alr2 . They bind to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Related compounds have been found to impact the polyol pathway by inhibiting alr2 .
Result of Action
Similar compounds have been found to exhibit antioxidant activity .
Biochemical Analysis
Biochemical Properties
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cytochrome P450 isoforms, inhibiting their activity . This interaction is crucial as cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous compounds. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and effects on drug metabolism.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving Wistar rats, the compound demonstrated analgesic effects by interacting with opioid-like receptors, which modulate signal transmission through the Na+, K±ATPase/Src complex . This interaction affects the signals of NaV1.8 sodium ion channels, providing an analgesic effect without causing habituation, unlike traditional opioid drugs.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is significant in the context of diabetic complications . The compound’s binding mode, derived from molecular docking studies, suggests that it tightly binds to the active site of aldose reductase, thereby inhibiting its activity and reducing oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under normal storage conditions and does not degrade rapidly . In acute pain models using Wistar rats, the compound maintained its analgesic effects for up to 60 minutes after administration, indicating its sustained activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving Wistar rats, the compound was administered at doses of 20, 40, and 60 mg/kg. It was found that higher doses did not result in toxic effects, as evidenced by the absence of significant changes in body weight and clinical observations . The analgesic effects were dose-dependent, with higher doses providing more pronounced pain relief.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It has been shown to inhibit aldose reductase, thereby affecting the polyol pathway . This inhibition can lead to reduced levels of sorbitol and fructose, which are metabolites in this pathway, thereby mitigating the complications associated with diabetes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, such as solubility and stability . It is likely to be transported across cell membranes via passive diffusion or facilitated transport mechanisms, although specific transporters have not been identified.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is likely to be localized in specific cellular compartments where it can interact with its target enzymes and proteins. Post-translational modifications and targeting signals may direct the compound to particular organelles, although detailed studies on its subcellular localization are limited .
Properties
IUPAC Name |
(5-hydroxy-4-oxopyran-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-5(9)12-3-6-2-7(10)8(11)4-13-6/h2,4,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPFSCIYGNZCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=O)C(=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480884 | |
| Record name | 4H-Pyran-4-one, 2-[(acetyloxy)methyl]-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25552-08-3 | |
| Record name | 4H-Pyran-4-one, 2-[(acetyloxy)methyl]-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)




![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)






